molecular formula C18H16O2 B1679434 Ro 09-0680 CAS No. 87112-49-0

Ro 09-0680

Cat. No.: B1679434
CAS No.: 87112-49-0
M. Wt: 264.3 g/mol
InChI Key: SLTQYODWMZBDPJ-UHFFFAOYSA-N
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Description

Ro 09-0680 is a bioactive compound isolated from Salvia miltiorrhiza (丹参), a traditional Chinese medicinal herb. Its mechanism involves direct interference with collagen-mediated signaling pathways, preventing thrombus formation without significantly affecting other coagulation factors .

Properties

CAS No.

87112-49-0

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

8-methyl-2-propan-2-ylphenanthrene-3,4-dione

InChI

InChI=1S/C18H16O2/c1-10(2)15-9-12-7-8-13-11(3)5-4-6-14(13)16(12)18(20)17(15)19/h4-10H,1-3H3

InChI Key

SLTQYODWMZBDPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3)C(C)C

Appearance

Solid powder

Other CAS No.

87112-49-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ro 09-0680;  Ro 09 0680;  Ro-09-0680.

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for Ro 09-0680 are not explicitly detailed in the available literature. it is typically synthesized through organic synthesis methods involving the appropriate starting materials and reagents . Industrial production methods would likely involve similar organic synthesis techniques, scaled up for larger production volumes.

Chemical Reactions Analysis

Ro 09-0680 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ro 09-0680 has been identified in traditional Chinese medicine formulations and has shown potential in various scientific research applications . It has been found to have neuroprotective effects by reducing apoptosis in Aβ 1-42-stimulated SH-SY5Y cells . Additionally, it has been shown to influence the complement and coagulation cascades pathway by affecting the target gene F7 . This compound is also being studied for its potential use in the treatment of hyperlipidemia .

Mechanism of Action

The exact mechanism of action for Ro 09-0680 is not explicitly stated in the sources. molecular docking results have shown that it has strong binding activity with PTGS2, which may be a potential target for the treatment of Alzheimer’s disease . It can also influence the complement and coagulation cascades pathway by affecting the target gene F7 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydrotanshinone I (DHTS)

  • Source : Also derived from Salvia miltiorrhiza .
  • Structural Similarity: Both compounds belong to the tanshinone family, sharing a diterpenoid quinone backbone.
  • Functional Differences :
    • DHTS exhibits antiviral activity against MERS-CoV, unlike Ro 09-0680 .
    • While this compound specifically targets platelet aggregation, DHTS shows broader effects on cardiac hypertrophy and oxidative stress .

Xanthopurpurin

  • Source : Isolated from Rubia akane (茜草) roots .
  • Structural Similarity: Both are anthraquinone derivatives.
  • Functional Differences: Xanthopurpurin inhibits platelet aggregation but with lower specificity compared to this compound .

Comparison with Functionally Similar Compounds

Danthron (Antrapurol)

  • Source : Derived from rhubarb (Rheum palmatum) .
  • Functional Similarity : Both compounds modulate metabolic pathways relevant to cardiovascular health.
  • Mechanistic Differences :
    • Danthron activates AMPK to regulate glucose/lipid metabolism, whereas this compound directly inhibits collagen-mediated platelet activation .
    • Danthron lacks antiplatelet effects, making this compound superior in thrombosis prevention .

Collagenase Inhibitors (e.g., Batimastat)

  • Functional Similarity : Both target collagen-related pathways.
  • Mechanistic Differences :
    • Batimastat inhibits matrix metalloproteinases (MMPs) to prevent collagen degradation, whereas this compound blocks collagen’s interaction with platelet receptors .
    • Batimastat is associated with adverse musculoskeletal effects, while this compound’s side-effect profile remains favorable in preclinical studies .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Source Mechanism of Action Key Biological Activity Therapeutic Application
This compound Salvia miltiorrhiza Collagen-induced platelet aggregation inhibition Anti-thrombotic, anti-inflammatory Cardiovascular disease
Dihydrotanshinone I Salvia miltiorrhiza MERS-CoV inhibition, oxidative stress modulation Antiviral, cardioprotective Viral infections, cardiac hypertrophy
Xanthopurpurin Rubia akane Non-specific platelet aggregation inhibition Anti-thrombotic Thrombosis prevention
Danthron Rhubarb AMPK activation Metabolic regulation Diabetes, obesity

Research Findings and Clinical Relevance

  • This compound vs. DHTS : Both compounds from Salvia miltiorrhiza show cardiovascular benefits, but this compound’s specificity for platelet aggregation makes it a safer candidate for thrombosis therapy .
  • This compound vs. Xanthopurpurin : this compound exhibits 6.5-fold greater potency in platelet inhibition, attributed to its targeted interaction with collagen receptors .
  • Interaction Network Analysis: this compound’s putative targets (e.g., GPVI, NF-κB) are central to inflammation and thrombosis pathways, with stronger node interactions than DHTS or Xanthopurpurin in network models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro 09-0680
Reactant of Route 2
Ro 09-0680

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